2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile
Description
Historical Development of Benzoxazole Acetonitrile Research
The exploration of benzoxazole derivatives dates to the early 20th century, with foundational work on oxazole heterocycles enabling later advances in fused-ring systems. Benzoxazole itself, a benzene-fused oxazole, gained prominence due to its aromatic stability and versatility in drug design. The integration of acetonitrile moieties into benzoxazole frameworks emerged as a strategic innovation to enhance electronic properties and reactivity.
A pivotal milestone occurred in 2004 with the patenting of benzoxazole acetonitriles for therapeutic applications, including insulin resistance and type 2 diabetes. This marked a shift toward functionalized benzoxazoles designed to exploit both the heterocycle’s rigidity and the acetonitrile group’s electron-withdrawing character. Subsequent studies, such as the 2021 synthesis of benzoxazole-based VEGFR-2 inhibitors, further validated the pharmacological relevance of these hybrid structures.
Positioning in Heterocyclic Chemistry Research
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile occupies a unique niche within heterocyclic chemistry due to its tetracyclic architecture:
- Bicyclic Core : The 4,5,6,7-tetrahydro-1,3-benzoxazole moiety combines a partially saturated cyclohexene ring with a planar benzoxazole system, balancing aromaticity and conformational flexibility.
- Acetonitrile Functionalization : The cyanoethyl side chain introduces a polarizable nitrile group, enabling diverse reactivity in cross-coupling and cycloaddition reactions.
This structure aligns with trends in "privileged scaffolds," where modular frameworks support broad bioactivity. Comparative analyses highlight its structural kinship with camptothecin and nakijinol derivatives, which share fused benzoxazole motifs with anticancer properties.
Current Research Landscape and Academic Significance
Recent advances in synthetic strategies have propelled interest in this compound:
These methods emphasize green chemistry principles, such as solvent-free conditions and recyclable catalysts. Concurrently, computational studies predict strong binding affinities for kinase targets, positioning the compound as a candidate for structure-based drug design.
Research Importance in Medicinal Chemistry Literature
In medicinal chemistry, the compound’s value derives from two synergistic elements:
- Benzoxazole Core : Known to inhibit enzymes like VEGFR-2 and tubulin polymerases, benzoxazoles disrupt signaling pathways in cancer and inflammatory diseases.
- Acetonitrile Group : The nitrile enhances metabolic stability and serves as a hydrogen bond acceptor, improving target engagement.
Structure-activity relationship (SAR) studies reveal that methylation at the 2-position (as in this derivative) optimizes steric bulk without compromising solubility. For example, derivatives with 2-methyl substitution exhibit 3–5× higher VEGFR-2 inhibition compared to unmethylated analogs.
Ongoing research explores hybrid derivatives combining this scaffold with pyrimidine or quinoline systems, aiming to amplify anticancer and antimicrobial effects. Such efforts underscore its role as a versatile pharmacophore in multitarget drug discovery.
Properties
IUPAC Name |
2-(2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-12-10-8(5-6-11)3-2-4-9(10)13-7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQUEAJMHWMBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCCC2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-4,5,6,7-tetrahydrobenzoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, followed by reaction with potassium cyanide to yield the nitrile.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at different positions on the benzoxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetic acid.
Reduction: 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)ethylamine.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Research indicates that 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile demonstrates significant cytotoxic effects against various cancer cell lines. A study reported its effectiveness against human bladder cancer (T24T and UMUC3) and colon cancer (HCT116) cells. The mechanism of action involves the induction of apoptosis through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) and modulation of signaling pathways such as PI3K/Akt and ERK1/2 .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. In vitro studies have demonstrated its ability to suppress pro-inflammatory cytokines like interleukin-6 (IL-6) and monocyte chemoattractant protein 1 (MCP1). In vivo experiments confirmed these findings by showing reduced edema in animal models treated with the compound at doses of 50 mg/kg .
Neuroprotective Properties
The neuroprotective effects of the compound are attributed to its ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This effect is linked to its modulation of various signaling pathways involved in neuronal survival .
Cytotoxicity Assays
A notable study utilized the MTT assay to evaluate the cytotoxicity of the compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with an IC50 value ranging from 20 to 40 µM depending on the specific cell line tested .
Inflammation Model
In an animal model designed to assess inflammation, administration of the compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Example: Pramipexole Dihydrochloride Monohydrate
- Structure: (6S)-6-N-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride monohydrate .
- Key Differences :
- The benzothiazole core (sulfur atom) vs. benzoxazole (oxygen atom) alters electronic properties and hydrogen-bonding capacity.
- Pramipexole contains amine substituents at positions 2 and 6, whereas the target compound features a methyl group (position 2) and acetonitrile (position 4).
- Functional Impact :
Benzoxazole-Based Pharmaceuticals and Impurities
Example: Degradation Impurity of Pramipexole
- Structure : (S)-N2-(Methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine .
- Key Differences :
- Methoxymethyl and propylamine substituents vs. methyl and acetonitrile groups.
- This highlights the sensitivity of tetrahydrobenzazole scaffolds to structural modifications .
Agrochemical Compounds with Similar Substituents
Example: DNOC (2-Methyl-4,6-dinitrophenol)
- Structure: Phenol derivative with nitro and methyl groups .
- Key Differences: Aromatic phenol vs. tetrahydrobenzoxazole; nitro groups vs. acetonitrile.
- Functional Impact: DNOC’s nitro groups contribute to toxicity by uncoupling oxidative phosphorylation, leading to its ban in agriculture. The acetonitrile group in the target compound likely reduces acute toxicity but may introduce different metabolic liabilities .
Research Findings and Implications
- Stability : The acetonitrile group in the target compound may reduce susceptibility to oxidative degradation compared to amine-containing analogs like pramipexole, which form impurities under stress conditions .
- Toxicity Profile: Unlike nitro-containing analogs (e.g., DNOC), the absence of electron-withdrawing nitro groups in the target compound likely mitigates acute toxicity risks .
- Synthetic Utility : The nitrile group offers versatility for further functionalization, such as hydrolysis to carboxylic acids or conversion to tetrazoles, enhancing its value in drug discovery .
Biological Activity
2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various diseases, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHNO
- Molecular Weight : 176.21 g/mol
The structure consists of a benzoxazole ring fused to a tetrahydro framework, contributing to its unique chemical properties and biological interactions .
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-aminophenol derivatives with acetonitrile under acidic conditions to yield the desired product. Optimized reaction conditions can enhance yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines with promising results:
These findings indicate that this compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways. The presence of electron-donating groups on the benzoxazole moiety enhances its activity by facilitating better binding to these targets .
Case Studies
- Study on Anticancer Efficacy : A comparative study involving multiple derivatives of benzoxazole indicated that modifications at specific positions significantly influence anticancer activity. Compounds with electron-donating substituents showed enhanced potency against various cancer cell lines .
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited enzymes critical for tumor growth and metastasis. This inhibition was dose-dependent and correlated with increased apoptosis in treated cancer cells .
Q & A
Q. What are the key synthetic methodologies for preparing 2-(2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-yl)acetonitrile?
Methodological Answer: The synthesis typically involves functionalization of the tetrahydrobenzoxazole core. A common approach is nucleophilic substitution or condensation reactions. For example:
- Step 1: React 2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazole with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux in acetone. This method is analogous to the synthesis of structurally related nitriles .
- Step 2: Purify the product via recrystallization (e.g., ethanol) and confirm purity using HPLC or TLC.
Key Parameters:
- Temperature: Reflux (~60–80°C).
- Reaction time: 8–12 hours.
- Yield optimization: Adjust stoichiometry of chloroacetonitrile and monitor reaction progress via LC-MS.
Q. How can the compound be characterized to confirm its structure and purity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the benzoxazole ring protons (δ 1.5–2.5 ppm for methyl groups) and nitrile carbon (δ ~115–120 ppm) .
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂O).
- X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation in ethanol and analyze using SHELXL or similar software .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to obtain precise bond lengths and angles. For example, the tetrahydrobenzoxazole ring typically shows envelope conformations, with deviations <0.02 Å .
- Refinement: Employ SHELXL for least-squares refinement. Address discrepancies (e.g., disorder in the acetonitrile group) using restraints or constraints .
- Validation: Cross-check with DFT calculations (e.g., Gaussian) to compare experimental and theoretical geometries.
Example:
In a related tetrahydrotriazolopyrimidine derivative, SHELX refinement resolved ambiguities in hydrogen bonding (N–H⋯N, O–H⋯N) by analyzing residual electron density maps .
Q. What strategies are effective for functionalizing the benzoxazole ring while preserving the nitrile group?
Methodological Answer:
- Electrophilic Substitution: Introduce substituents (e.g., halogens) at the 5-position of the benzoxazole ring using NBS or iodine in DMF .
- Catalytic Hydrogenation: Reduce the nitrile to an amine selectively using Ra-Ni or chiral Ru catalysts (e.g., Ru(OAc)₂-(S)-BINAP) in methanol/ethanol .
- Protection-Deprotection: Use Boc or Fmoc groups to protect reactive sites during multi-step syntheses .
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., nitrile hydrolysis)?
Methodological Answer:
- pH Control: Conduct reactions in anhydrous solvents (e.g., acetonitrile, DMF) with inert gas purging to avoid hydrolysis .
- Temperature Gradients: Use lower temperatures (<50°C) for acid-sensitive steps.
- Additives: Include scavengers (e.g., molecular sieves) to absorb water or byproducts .
Case Study:
In the synthesis of a nitrile-containing impurity, hydrolysis was minimized by using sodium carbonate as a base in acetonitrile/water biphasic systems .
Q. How can computational tools aid in predicting reactivity or biological activity?
Methodological Answer:
- DFT Calculations: Optimize transition states for key reactions (e.g., cyclization steps) using Gaussian or ORCA.
- PASS Online: Predict biological targets (e.g., kinase inhibition) based on structural motifs .
- Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .
Q. What advanced analytical techniques are suitable for studying degradation pathways?
Methodological Answer:
- LC-MS/MS: Identify degradation products (e.g., oxidized benzoxazole or hydrolyzed nitrile) under stress conditions (heat, light, pH extremes).
- Solid-State NMR: Analyze polymorphic changes or amorphous content in aged samples.
- Accelerated Stability Studies: Use ICH guidelines (25°C/60% RH) to model shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
